molecular formula C21H29NO5S B2495202 4-ethoxy-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3,5-dimethylbenzenesulfonamide CAS No. 1396884-56-2

4-ethoxy-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3,5-dimethylbenzenesulfonamide

Cat. No. B2495202
M. Wt: 407.53
InChI Key: NPXBAKHWBNTJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including structures similar to the compound , involves reactions with sulfonyl chlorides in aqueous sodium carbonate solutions, followed by treatments with various alkyl/aralkyl halides. This process yields a series of sulfonamides characterized using spectroscopic techniques like IR, 1H-NMR, and 13C-NMR, alongside elemental analysis, which aligns closely with the expected structural framework of our compound of interest (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including those similar to our focal compound, exhibits significant stability and interaction potential, as evidenced by X-ray crystallography and spectroscopic data. The structural elucidation of these compounds through crystallography and NMR spectroscopy reveals intricate details about their molecular architecture, highlighting their stability and potential for further modifications (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Chemical Reactions and Properties

Sulfonamide compounds exhibit a variety of chemical reactions, including their role as enzyme inhibitors, demonstrating competitive inhibition and formation of enzyme-inhibitor complexes. These interactions underline the compound's reactivity and potential therapeutic applications, particularly in modulating biological pathways (Abbasi et al., 2018).

Physical Properties Analysis

The physical properties, including solubility and crystallinity, of sulfonamide derivatives are crucial for their application potential. These characteristics are often determined through crystallographic analysis and solubility tests, providing insights into the compound's behavior in different environments and its formulation potential for therapeutic use.

Chemical Properties Analysis

The chemical properties, such as reactivity with various biological targets and stability under different conditions, are central to understanding the compound's utility. Studies on similar sulfonamides highlight their interaction with biological enzymes, showcasing their inhibitory activities and potential for drug development. The kinetic mechanism and inhibitory effects provide a foundation for exploring the compound's applications beyond its basic chemical structure (Abbasi et al., 2018).

Safety And Hazards

This involves examining the compound’s toxicity, its handling precautions, and its disposal procedures.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, new reactions, or new applications for the compound.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

4-ethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO5S/c1-6-27-20-15(2)11-19(12-16(20)3)28(24,25)22-14-21(4,23)13-17-7-9-18(26-5)10-8-17/h7-12,22-23H,6,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXBAKHWBNTJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3,5-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.